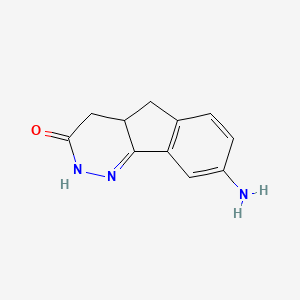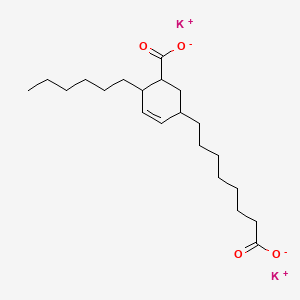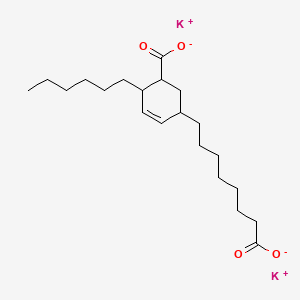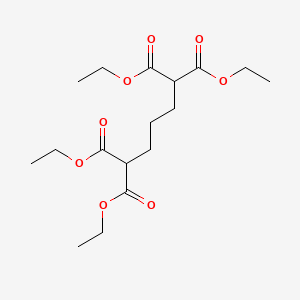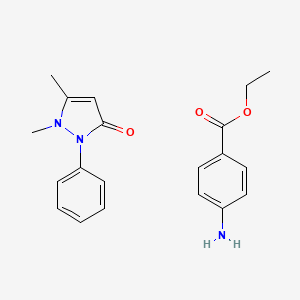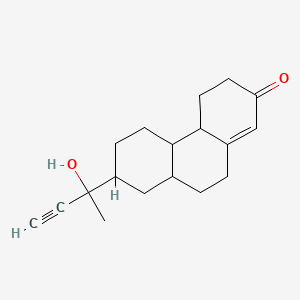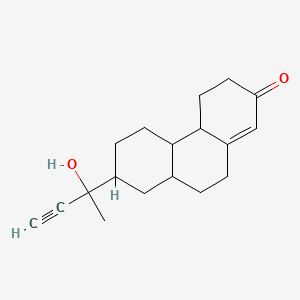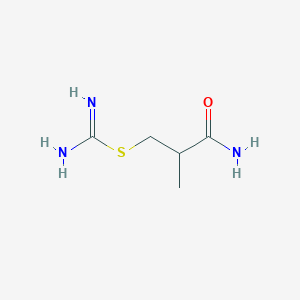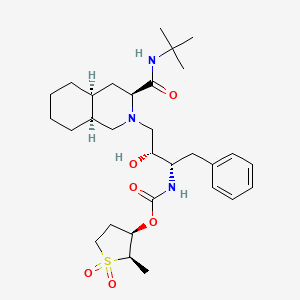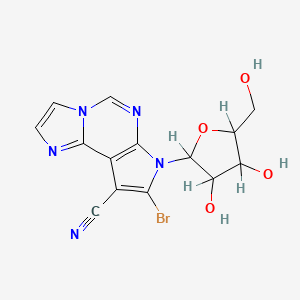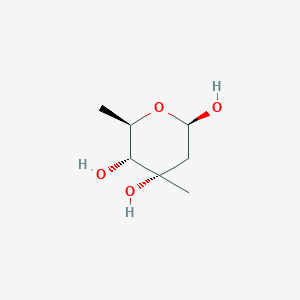
Mycarose, beta-D-pyranose-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycarose, beta-D-pyranose, is a deoxysugar that plays a crucial role in the biosynthesis of several macrolide antibiotics. It is a six-membered ring structure with a pyranose form, which is a common form for many sugars. This compound is particularly significant due to its involvement in the recognition and interaction of bioactive compounds with drug targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose, beta-D-pyranose, typically involves the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-beta-D-allose. This process is catalyzed by the enzyme dTDP-4-keto-6-deoxyglucose reductase, which exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxyglucose . The reaction conditions often include the presence of other enzymes such as dTDP-4-keto-6-deoxyglucose 3-epimerase to facilitate the conversion.
Industrial Production Methods
Industrial production of Mycarose, beta-D-pyranose, involves the use of genetically engineered microorganisms, such as Escherichia coli, to overexpress the necessary enzymes. These microorganisms are cultured under controlled conditions to maximize the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Mycarose, beta-D-pyranose, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into macrolide antibiotics.
Common Reagents and Conditions
Common reagents used in the reactions involving Mycarose, beta-D-pyranose, include oxidizing agents like benzoquinones and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to ensure optimal enzyme activity .
Major Products Formed
The major products formed from the reactions involving Mycarose, beta-D-pyranose, include various macrolide antibiotics such as tylosin, chalcomycin, and mycinamycin II. These antibiotics are crucial for their antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Mycarose, beta-D-pyranose, has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in organic synthesis.
Biology: It plays a role in the study of enzyme mechanisms and the biosynthesis of natural products.
Medicine: It is a key component in the development of macrolide antibiotics, which are used to treat various bacterial infections.
Industry: It is used in the production of antibiotics and other bioactive compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levoglucosan: A six-membered ring sugar that is used as a chiral building block in organic synthesis.
Levoglucosenone: Another six-membered ring sugar with a ketone group, used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Mycarose, beta-D-pyranose, is unique due to its specific role in the biosynthesis of macrolide antibiotics. Unlike other similar compounds, it is directly involved in the recognition and interaction with bacterial ribosomes, making it a critical component in the development of antibacterial agents .
Eigenschaften
| 1932346-66-1 | |
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
InChI-Schlüssel |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


